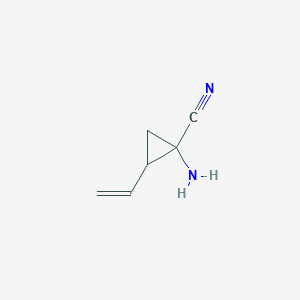

1-Amino-2-ethenylcyclopropane-1-carbonitrile

Overview

Description

1-Amino-2-ethenylcyclopropane-1-carbonitrile is a chemical compound with the formula C6H8N2. It has a molecular weight of 108.14 .

Molecular Structure Analysis

The molecular structure of 1-Amino-2-ethenylcyclopropane-1-carbonitrile consists of 6 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Amino-2-ethenylcyclopropane-1-carbonitrile, such as boiling point and storage conditions, are not specified in the search results .Scientific Research Applications

Stereoselective Synthesis and Asymmetric Synthesis Applications

1-Amino-2-ethenylcyclopropane-1-carbonitrile has been explored for its applications in stereoselective synthesis and asymmetric synthesis. A study demonstrated a one-pot palladium(0)-catalyzed alkylation and S(N)(') cyclization procedure providing highly functionalized cyclopropanes with significant diastereoselectivity. This process was investigated for the asymmetric synthesis of 1-amino-2-ethenylcyclopropanecarbonitrile, revealing challenges in achieving high enantioselectivity due to the reversibility of the palladium-catalyzed cyclization step. Despite these challenges, an alternative approach under Mitsunobu reaction conditions yielded enantiomerically enriched cyclopropanecarbonitriles, a precursor for (1S,2S)-2,3-methanoamino acids (Dorizon et al., 1999).

Development of Chiral Cyclopropane Units

Research has focused on developing chiral cyclopropane units as conformationally restricted analogues of histamine to investigate bioactive conformations and improve activity. This involved synthesizing cyclopropane rings with two differentially functionalized carbon substituents, which served as key intermediates for creating conformationally restricted target histamine analogues. The synthesis process demonstrated the effective use of cyclopropane rings in restricting the conformation of biologically active compounds (Kazuta et al., 2002).

Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication

The photovoltaic properties of derivatives related to 1-amino-2-ethenylcyclopropane-1-carbonitrile have been studied for their applications in organic–inorganic photodiode fabrication. Research on 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile films deposited using thermal evaporation technique revealed their potential in heterojunction diodes showing rectification behavior and photovoltaic properties under both dark and illumination conditions. This study highlighted the significance of substituent groups in improving diode parameters, offering insights into the use of these compounds in photodiode applications (Zeyada et al., 2016).

Aminohalogenation of Arylmethylenecyclopropanes

FeCl3-catalyzed aminohalogenation of arylmethylenecyclopropanes and arylvinylidenecyclopropanes has been explored, demonstrating the utility of 1-amino-2-ethenylcyclopropane-1-carbonitrile derivatives in organic synthesis. The study provided insights into the reaction's regio- and stereoselectivity, with the stereochemistry being confirmed by X-ray structural analysis. This research contributes to understanding the mechanisms behind the aminohalogenation reaction and its application in synthesizing novel organic compounds (Li et al., 2006).

Safety And Hazards

properties

IUPAC Name |

1-amino-2-ethenylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5-3-6(5,8)4-7/h2,5H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUOAADRSAMGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-ethenylcyclopropane-1-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1528756.png)

![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)